1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-diazonium
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Overview
Description
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-diazonium is a chemical compound with the molecular formula C₆H₆N₂O₂This compound is also referred to by other names such as phthalhydrazide and phthalazine-1,4-dione .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-diazonium can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-diazonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The diazonium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce hydrazine-based compounds .
Scientific Research Applications
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-diazonium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological assays and studies.
Medicine: Some derivatives exhibit pharmacological activities, making them candidates for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dioxo-1,2,3,4-tetrahydrophthalazine-6-diazonium involves its interaction with specific molecular targets and pathways. The diazonium group can participate in electrophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Phthalhydrazide: Similar in structure but lacks the diazonium group.
Phthalazine-1,4-dione: Another related compound with similar chemical properties.
2,3-Dihydrophthalazine-1,4-dione: Shares the phthalazine core structure.
Uniqueness
This functional group allows for a wide range of chemical modifications and interactions, making the compound versatile in various research fields .
Properties
CAS No. |
91487-20-6 |
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Molecular Formula |
C8H5N4O2+ |
Molecular Weight |
189.15 g/mol |
IUPAC Name |
1,4-dioxo-2,3-dihydrophthalazine-6-diazonium |
InChI |
InChI=1S/C8H4N4O2/c9-10-4-1-2-5-6(3-4)8(14)12-11-7(5)13/h1-3,9H/p+1 |
InChI Key |
SEUZRXAXQZJLTN-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC2=C(C=C1[N+]#N)C(=O)NNC2=O |
Origin of Product |
United States |
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